![molecular formula C23H31NO7 B13830443 Levallorphan (Tartrate)](/img/structure/B13830443.png)
Levallorphan (Tartrate)
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Overview
Description
Levallorphan (Tartrate) is an opioid modulator belonging to the morphinan family. It is used both as an opioid analgesic and an opioid antagonist/antidote. Levallorphan acts as an antagonist of the μ-opioid receptor and as an agonist of the κ-opioid receptor, which allows it to block the effects of stronger opioids like morphine while simultaneously producing analgesia .
Preparation Methods
The synthesis of Levallorphan (Tartrate) involves several steps. One method starts with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as initial raw materials. The process includes nine reaction steps such as acylation condensation and Bischler-Napieralski ring closure . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Levallorphan (Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: It can reduce certain functional groups, altering its pharmacological properties.
Scientific Research Applications
Clinical Applications
-
Opioid Overdose Treatment
- Levallorphan is utilized in clinical settings to reverse the life-threatening effects of opioid overdose, including respiratory depression and sedation. It is particularly beneficial in cases where traditional antagonists like naloxone may be insufficient due to their rapid clearance from the system .
-
Anesthesia Supplementation
- In surgical contexts, levallorphan has been shown to enhance analgesia when combined with other analgesics like alphaprodine. A study involving 852 patients demonstrated that adding levallorphan allowed for higher doses of alphaprodine without increasing thiopental requirements, thus improving overall anesthesia management .
- Protection Against Opioid Toxicity
- Postoperative Pain Management
Table 1: Summary of Clinical Studies Involving Levallorphan
Table 2: Pharmacological Properties of Levallorphan
Property | Description |
---|---|
Receptor Affinity | Mu-opioid receptor antagonist, partial agonist |
Duration of Action | Varies; effective for several hours post-administration |
Side Effects | Potential for nausea and sedation |
Case Studies
-
Case Study on Opioid Overdose Management
- A clinical report highlighted a patient who presented with severe respiratory depression due to an opioid overdose. Administration of levallorphan resulted in rapid restoration of respiratory function and consciousness within minutes, demonstrating its effectiveness as an emergency intervention.
-
Postoperative Analgesia
- In a cohort study involving thoracic surgery patients, levallorphan was administered alongside levorphanol. Patients reported significantly lower pain scores and a reduced need for additional analgesics over a 24-hour period, indicating improved pain management strategies employing levallorphan.
Mechanism of Action
Levallorphan (Tartrate) exerts its effects by binding to opioid receptors. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesia. This dual action allows it to reverse opioid-induced respiratory depression while maintaining some level of pain relief .
Comparison with Similar Compounds
Levallorphan (Tartrate) is often compared with other opioid antagonists like naloxone and naltrexone. Unlike naloxone, which is a pure antagonist, Levallorphan has some agonist properties, making it unique. Similar compounds include:
Naloxone: Pure opioid antagonist used to treat overdoses.
Naltrexone: Used for opioid and alcohol dependence.
Levorphanol: An opioid analgesic with similar structural properties.
Levallorphan’s unique combination of antagonist and agonist properties makes it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C23H31NO7 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1 |
InChI Key |
AJXDOUILIQZRTF-NBERPPBASA-N |
Isomeric SMILES |
C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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